molecular formula C17H35NO2 B14337799 2-Ethylhexyl octylcarbamate CAS No. 96163-10-9

2-Ethylhexyl octylcarbamate

Cat. No.: B14337799
CAS No.: 96163-10-9
M. Wt: 285.5 g/mol
InChI Key: QFWUSCYVEAQOER-UHFFFAOYSA-N
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Description

2-Ethylhexyl octylcarbamate is a carbamate ester derivative characterized by a branched 2-ethylhexyl group and a linear octyl chain. Carbamates are widely utilized in industrial and consumer applications, including polymer stabilization, agrochemicals, and personal care products, due to their hydrolytic stability and functional versatility. The compound’s branched alkyl structure likely enhances its solubility in nonpolar matrices and resistance to enzymatic degradation compared to linear analogs .

Properties

CAS No.

96163-10-9

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

2-ethylhexyl N-octylcarbamate

InChI

InChI=1S/C17H35NO2/c1-4-7-9-10-11-12-14-18-17(19)20-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,18,19)

InChI Key

QFWUSCYVEAQOER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl octylcarbamate typically involves the esterification of 2-ethylhexanol with octylcarbamic acid. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl octylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its alcohol and amine components.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl octylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylhexyl octylcarbamate involves its interaction with cellular membranes, enhancing their permeability. This property makes it an effective carrier for active ingredients in drug delivery systems. The compound targets lipid bilayers, facilitating the transport of molecules across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-ethylhexyl octylcarbamate, highlighting differences in functional groups, applications, and toxicity profiles:

Compound Functional Group Primary Applications Toxicity/Regulatory Notes Environmental Behavior References
2-Ethylhexyl Chloroformate Chloroformate Chemical synthesis intermediate High acute toxicity (AEGL-1: 0.30 ppm for 10 min; AEGL-2: 1.2 ppm for 10 min in rats) Volatile; hydrolyzes rapidly to release HCl and CO₂, limiting environmental persistence
Bis(2-Ethylhexyl) Phthalate Phthalate ester Plasticizer in PVC products Classified as a probable human carcinogen; persistent in sediments (e.g., 27–11,200 µg/kg) Low volatility; bioaccumulates in aquatic systems; resistant to biodegradation
Octyl Methoxycinnamate Cinnamate ester UV filter in sunscreens Non-hazardous under GHS; low acute toxicity but linked to endocrine disruption concerns Moderate biodegradability; detected in water systems due to wash-off from skin
2-Ethylhexyl Acetate Acetate ester Solvent in coatings and fragrances Low acute toxicity; vapor pressure 0.23 mmHg at 25°C, favoring atmospheric dispersion Rapid atmospheric degradation; predicted to partition to air rather than water or soil

Key Differentiators of this compound

Functional Group Reactivity: Unlike chloroformates (reactive intermediates) or phthalates (non-reactive plasticizers), carbamates exhibit intermediate reactivity.

Toxicity Profile : Carbamates generally have lower acute toxicity compared to chloroformates (AEGL-2 values for chloroformates are 1.2 ppm) but may share chronic toxicity concerns with phthalates (e.g., endocrine disruption) .

Environmental Fate : The branched 2-ethylhexyl group may reduce biodegradation rates compared to linear esters like 2-ethylhexyl acetate, which degrades readily in air . However, carbamates are less likely to bioaccumulate than phthalates due to their polar urea-like hydrolysis products .

Biological Activity

2-Ethylhexyl octylcarbamate, also known as ethyl (2-ethylhexyl) carbamate, is a compound that has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and relevant case studies.

This compound is primarily characterized by its carbamate functional group, which allows it to participate in various chemical reactions. It can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to the formation of different derivatives that may exhibit distinct biological properties.

The compound's mechanism of action involves interactions with specific molecular targets, potentially acting as an inhibitor or activator of enzymes involved in metabolic pathways. This modulation can influence cellular processes such as apoptosis and inflammation, contributing to its observed biological effects.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell LineIC50 (µg/mL)Cell Viability (%)
HepG2 (Liver)4267.7
MCF-7 (Breast)10078.14
HaCaT (Keratinocyte)25082.23
NIH 3T3 (Fibroblast)>50096.11

The data indicates that this compound exhibits significant cytotoxic activity against cancer cell lines such as HepG2 and MCF-7 while showing lower toxicity towards normal cell lines like NIH 3T3 and HaCaT . The observed IC50 values suggest a concentration-dependent response where higher concentrations lead to increased cytotoxicity.

Mechanism of Cytotoxicity

The cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells. Morphological changes observed under microscopy include cell rounding and membrane blebbing, indicative of apoptotic processes. The compound’s ability to disrupt basic cellular functions such as the cell cycle and promote apoptosis highlights its potential as an anticancer agent .

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

  • Study on HepG2 Cells : A study demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability in HepG2 cells after 24 hours. The morphological changes observed suggested that the compound induced apoptosis rather than necrosis.
  • Comparative Analysis with Other Compounds : In comparative studies with other bioactive compounds derived from natural sources, this compound exhibited a unique profile of activity, particularly against liver and breast cancer cell lines. This positions it as a candidate for further development in cancer therapeutics.

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